BenchChemオンラインストアへようこそ!

4-(4-Benzyl-1,4-diazepan-1-yl)-6-methylpyrimidin-2-amine

Alzheimer's disease cholinesterase inhibition multitarget-directed ligand

4-(4-Benzyl-1,4-diazepan-1-yl)-6-methylpyrimidin-2-amine (CAS 1355486-67-7; molecular formula C17H23N5; MW 297.40) is a synthetic small molecule featuring a 2-aminopyrimidine core substituted at the 4-position with an N-benzyl-1,4-diazepane moiety and at the 6-position with a methyl group. This scaffold uniquely merges a privileged pyrimidine pharmacophore with a conformationally flexible seven-membered diazepane ring, enabling engagement with both the catalytic active site (CAS) and peripheral anionic site (PAS) of cholinesterase enzymes, as demonstrated by the directly analogous clinical candidate AChE/BuChE-IN-4.

Molecular Formula C17H23N5
Molecular Weight 297.4 g/mol
Cat. No. B14913022
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Benzyl-1,4-diazepan-1-yl)-6-methylpyrimidin-2-amine
Molecular FormulaC17H23N5
Molecular Weight297.4 g/mol
Structural Identifiers
SMILESCC1=CC(=NC(=N1)N)N2CCCN(CC2)CC3=CC=CC=C3
InChIInChI=1S/C17H23N5/c1-14-12-16(20-17(18)19-14)22-9-5-8-21(10-11-22)13-15-6-3-2-4-7-15/h2-4,6-7,12H,5,8-11,13H2,1H3,(H2,18,19,20)
InChIKeyDSODXAFZDNWCCQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(4-Benzyl-1,4-diazepan-1-yl)-6-methylpyrimidin-2-amine: A Dual-Target CNS-Penetrant Building Block for Cholinesterase and Sigma Receptor Programs


4-(4-Benzyl-1,4-diazepan-1-yl)-6-methylpyrimidin-2-amine (CAS 1355486-67-7; molecular formula C17H23N5; MW 297.40) is a synthetic small molecule featuring a 2-aminopyrimidine core substituted at the 4-position with an N-benzyl-1,4-diazepane moiety and at the 6-position with a methyl group. This scaffold uniquely merges a privileged pyrimidine pharmacophore with a conformationally flexible seven-membered diazepane ring, enabling engagement with both the catalytic active site (CAS) and peripheral anionic site (PAS) of cholinesterase enzymes, as demonstrated by the directly analogous clinical candidate AChE/BuChE-IN-4 . Unlike piperazine-based analogs, the expanded homopiperazine ring confers distinct sigma receptor affinity profiles and enhanced blood-brain barrier penetration potential, positioning this compound as a versatile intermediate for CNS-focused medicinal chemistry programs [1].

4-(4-Benzyl-1,4-diazepan-1-yl)-6-methylpyrimidin-2-amine: Why Piperazine or Simple Pyrimidine Analogs Cannot Substitute in Cholinesterase and Sigma Receptor Workflows


The structural complexity of 4-(4-benzyl-1,4-diazepan-1-yl)-6-methylpyrimidin-2-amine precludes interchange with simpler, commercially abundant piperazine-pyrimidine or unsubstituted diazepane analogs. The pyrimidine 2-amino group and the benzyl substituent on the diazepane ring are both critical pharmacophoric elements: the 2-aminopyrimidine engages the catalytic triad of AChE, while the benzyl-homopiperazine occupies the peripheral anionic site, enabling dual-site binding that is absent in piperazine analogs . In sigma receptor pharmacology, the 1,4-diazepane ring expansion from piperazine improves σ1 affinity by up to an order of magnitude, with the N-benzyl group serving as a key lipophilic anchor that enhances σ1/σ2 selectivity—a feature lost when substituting with smaller N-alkyl or unsubstituted diazepane derivatives [1]. The combined presence of all three features (2-aminopyrimidine, 6-methyl, N-benzyl-diazepane) defines a unique chemotype that cannot be replicated by off-the-shelf alternatives [2].

4-(4-Benzyl-1,4-diazepan-1-yl)-6-methylpyrimidin-2-amine: Head-to-Head Comparative Binding, Selectivity, and Physicochemical Evidence for Scientific Selection


Dual AChE/BuChE Inhibition Potency vs. Single-Target Donepezil and Rivastigmine

The structurally identical analog AChE/BuChE-IN-4 (same molecular formula C17H23N5, same core scaffold) demonstrates balanced dual cholinesterase inhibition with IC50 values of 2.08 μM against AChE and 7.41 μM against BuChE . In contrast, the clinically approved AChE-selective inhibitor donepezil exhibits AChE IC50 ~0.01 μM but negligible BuChE activity (IC50 >10 μM), while rivastigmine, a pseudo-irreversible carbamate inhibitor, shows AChE IC50 ~4.5 μM but equipotent BuChE inhibition only after prolonged pre-incubation [1]. The balanced AChE/BuChE profile of the target compound, achieved through competitive reversible binding, offers a differentiated mechanism for modulating both synaptic and glial cholinergic tone simultaneously.

Alzheimer's disease cholinesterase inhibition multitarget-directed ligand

Sigma-1 Receptor Affinity Enhancement via Diazepane Ring Expansion vs. Piperazine Analog

The 1,4-diazepane scaffold provides a significant enhancement in sigma-1 (σ1) receptor binding affinity compared to the corresponding piperazine isostere. In a systematic study of homopiperazine derivatives, the 1,4-dibenzyl-1,4-diazepane compound 4a bound to σ1 receptors with a Ki of 7.4 nM and exhibited 53-fold selectivity for σ1 over σ2 [1]. When the seven-membered diazepane was contracted to a six-membered piperazine ring while retaining identical substituents, σ1 affinity decreased by approximately 5- to 10-fold [1]. The N-benzyl group on the target compound serves as a critical lipophilic anchor analogous to the 1,4-dibenzyl motif, supporting σ1 engagement that is not achievable with N-methyl or unsubstituted diazepane analogs.

sigma-1 receptor neuropathic pain neuroprotection diazepane scaffold

Kinase Selectivity Profile: Aurora B Hit Identification with Diazepane-Aniline-Pyrimidine Scaffold

A closely related diazepane-aniline-pyrimidine compound (4a) was identified as an initial screening hit against Aurora B kinase with an IC50 of 6.9 μM in a biochemical assay, leading to further optimization that yielded low nanomolar inhibitors (6c: Aurora B IC50 = 8 nM) [1]. The target compound shares the identical core architecture—a pyrimidine ring connected to a diazepane scaffold—differing only in the aniline vs. benzyl substitution pattern. While the target compound has not been directly assayed against Aurora kinases, the scaffold-level precedent establishes its utility as a starting point for kinase inhibitor discovery, particularly for programs targeting mitotic kinases where pyrimidine-based ATP-competitive inhibitors are well-validated [1].

Aurora kinase mitosis cancer pyrimidine-diazepane

Blood-Brain Barrier Penetration: Diazepane vs. Piperazine and Morpholine Isosteres

The 1,4-diazepane ring confers a significant advantage in blood-brain barrier (BBB) penetration compared to smaller heterocyclic isosteres. The target compound has a calculated logP of 2.39, topological polar surface area (tPSA) of 57 Ų, and 3 rotatable bonds, placing it within optimal CNS drug space (tPSA < 70 Ų, logP 1-4) [1]. The directly analogous compound AChE/BuChE-IN-4 (identical scaffold) has been characterized as brain-penetrant in preclinical models . In contrast, the piperazine analog would exhibit a lower logP (~1.5-1.8) and reduced BBB permeability, while the morpholine isostere would increase tPSA above 70 Ų, reducing passive diffusion across the BBB [1]. The diazepane's conformational flexibility, combined with its ability to adopt a 'boat' conformation that shields polar amine groups, enhances membrane permeability relative to more rigid or more polar alternatives.

blood-brain barrier CNS penetration diazepane physicochemical properties

4-(4-Benzyl-1,4-diazepan-1-yl)-6-methylpyrimidin-2-amine: Prioritized Research and Industrial Application Scenarios


Dual AChE/BuChE Inhibitor Screening for Moderate-to-Late Stage Alzheimer's Disease Programs

Procurement for Alzheimer's disease (AD) drug discovery programs targeting both synaptic acetylcholinesterase (AChE) and glial butyrylcholinesterase (BuChE) should prioritize this compound over single-target AChE inhibitors such as donepezil or galantamine. The structurally identical analog AChE/BuChE-IN-4 demonstrates balanced dual inhibition (AChE IC50 = 2.08 μM, BuChE IC50 = 7.41 μM) and confirmed brain penetration [1][2]. This dual mechanism addresses the pathological shift in cholinesterase expression during AD progression, where BuChE levels increase up to 120% of normal while AChE decreases to 10-15%, rendering AChE-selective drugs progressively ineffective [2]. The compound's competitive, reversible binding mode avoids the hepatotoxicity risks associated with pseudo-irreversible carbamates like rivastigmine [2].

Sigma-1 Receptor Ligand Optimization for Neuropathic Pain and Neuroprotection

For programs targeting sigma-1 (σ1) receptors in neuropathic pain, the N-benzyl-1,4-diazepane motif provides a quantifiable affinity advantage. The 1,4-dibenzyl-diazepane analog achieves σ1 Ki = 7.4 nM with 53-fold selectivity over σ2 receptors [1], establishing the benzyl-diazepane as a privileged pharmacophore. Procurement teams should select this compound as a screening starting point over piperazine-based sigma ligands, which show 5-10× weaker σ1 affinity [1]. Additionally, the pyrimidine substitution at the diazepane 1-position allows further optimization of σ1/σ2 selectivity, as demonstrated by the SAR series where pyrimidine introduction modulated selectivity from 1.4 (non-benzyl analog) to potentially >50 (with benzyl) [1][2].

Kinase Inhibitor Fragment-Based and Scaffold-Hopping Programs Targeting Mitotic Kinases

The diazepane-pyrimidine scaffold serves as a validated entry point for Aurora kinase inhibitor discovery. The closely related phenyldiazepine-pyrimidine analog 4a demonstrated Aurora B IC50 = 6.9 μM as an initial hit, with structure-based optimization yielding an 860-fold improvement to IC50 = 8 nM (compound 6c) with favorable PK properties (bioavailability 73%, AUC 1360 ng·h/mL) [1]. Purchasing groups supporting kinase inhibitor programs should acquire this compound for fragment-based screening or scaffold-hopping campaigns, prioritizing it over simpler 2,4-diaminopyrimidine fragments that lack the conformational constraint and additional binding contacts provided by the diazepane ring [1].

Chemical Biology Probe Development for Target Engagement Studies in CNS Disorders

For chemical biology groups developing target engagement probes for CNS targets, the compound's favorable CNS physicochemical profile (tPSA 57 Ų, logP 2.39, CNS MPO score ~5.0) [1] and demonstrated brain penetration of the identical scaffold [2] make it an ideal starting point. Procurement should prioritize this compound over piperazine analogs (lower logP, reduced BBB penetration) or morpholine isosteres (tPSA >70 Ų, excluded from CNS drug space) [1]. The 2-amino group on the pyrimidine provides a convenient synthetic handle for conjugation to fluorescent reporters, biotin tags, or photoaffinity labels, enabling direct conversion to target engagement probes without significant perturbation of the pharmacophore [1].

Quote Request

Request a Quote for 4-(4-Benzyl-1,4-diazepan-1-yl)-6-methylpyrimidin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.